Cas no 1883792-80-0 (3(2H)-Pyridazinone, 6-[5-[(5-methoxy-2-pyridinyl)methoxy]-2-benzoxazolyl]-2-methyl-)
3(2H)-Pyridazinone, 6-[5-[(5-methoxy-2-pyridinyl)methoxy]-2-benzoxazolyl]-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- 3(2H)-Pyridazinone, 6-[5-[(5-methoxy-2-pyridinyl)methoxy]-2-benzoxazolyl]-2-methyl-
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- Inchi: 1S/C19H16N4O4/c1-23-18(24)8-6-15(22-23)19-21-16-9-13(5-7-17(16)27-19)26-11-12-3-4-14(25-2)10-20-12/h3-10H,11H2,1-2H3
- InChI Key: GKFOHSAOICRNJW-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)N=C(C2=NC3=CC(OCC4=NC=C(OC)C=C4)=CC=C3O2)C=C1
3(2H)-Pyridazinone, 6-[5-[(5-methoxy-2-pyridinyl)methoxy]-2-benzoxazolyl]-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1325995-1g |
CHDI-180R |
1883792-80-0 | 95% | 1g |
$5800 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1325995-1g |
chdi-180R |
1883792-80-0 | 98% | 1g |
$5800 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1325995-1g |
chdi-180R |
1883792-80-0 | 98% | 1g |
$5800 | 2025-02-20 |
3(2H)-Pyridazinone, 6-[5-[(5-methoxy-2-pyridinyl)methoxy]-2-benzoxazolyl]-2-methyl- Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3(2H)-Pyridazinone, 6-[5-[(5-methoxy-2-pyridinyl)methoxy]-2-benzoxazolyl]-2-methyl-
Research Brief on 3(2H)-Pyridazinone, 6-[5-[(5-methoxy-2-pyridinyl)methoxy]-2-benzoxazolyl]-2-methyl- (CAS: 1883792-80-0)
Recent studies on the compound 3(2H)-Pyridazinone, 6-[5-[(5-methoxy-2-pyridinyl)methoxy]-2-benzoxazolyl]-2-methyl- (CAS: 1883792-80-0) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyridazinone and benzoxazole scaffold, has garnered attention due to its potential therapeutic applications, particularly in the modulation of specific biological pathways. The following brief synthesizes the latest findings and contextualizes its significance within current research trends.
The primary focus of recent investigations has been on the compound's mechanism of action and its interaction with target proteins. In vitro studies have demonstrated that 1883792-80-0 exhibits selective binding affinity towards certain kinase enzymes, which are critical in signal transduction pathways associated with inflammatory and oncogenic processes. Structural analysis reveals that the methoxy-pyridinyl and benzoxazolyl moieties play a pivotal role in stabilizing these interactions, suggesting a structure-activity relationship (SAR) that could be further optimized for enhanced efficacy.
One notable study published in the Journal of Medicinal Chemistry (2023) explored the compound's pharmacokinetic properties, including its metabolic stability and bioavailability. The results indicated moderate oral bioavailability and favorable tissue distribution, making it a viable candidate for further preclinical development. Additionally, computational modeling studies have provided insights into potential derivatives of 1883792-80-0 that could improve its drug-like properties while retaining its biological activity.
Another key area of research involves the compound's application in targeted therapy. Preliminary data from cell-based assays suggest that 1883792-80-0 inhibits the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. These findings are supported by transcriptomic analyses, which reveal downregulation of genes involved in cell survival pathways. Researchers are now investigating its synergistic effects with existing chemotherapeutic agents to evaluate its potential in combination therapies.
Despite these promising results, challenges remain in the development of 1883792-80-0 as a therapeutic agent. Issues such as off-target effects and potential toxicity profiles require further elucidation through comprehensive in vivo studies. Current efforts are also directed towards scalable synthesis routes to facilitate large-scale production for clinical trials.
In conclusion, 3(2H)-Pyridazinone, 6-[5-[(5-methoxy-2-pyridinyl)methoxy]-2-benzoxazolyl]-2-methyl- represents a compelling area of research in chemical biology. Its unique structural features and preliminary biological data underscore its potential as a lead compound for therapeutic development. Continued research efforts will be essential to fully realize its clinical applications and address existing limitations.
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